Acetic acid;2,4,6-trimethoxyphenol
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Overview
Description
Acetic acid;2,4,6-trimethoxyphenol is a compound that combines the properties of acetic acid and 2,4,6-trimethoxyphenol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,4,6-trimethoxyphenol is a phenolic compound with three methoxy groups attached to the benzene ring. This combination results in a compound with unique chemical and physical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,6-trimethoxyphenol typically involves the esterification of acetic acid with 2,4,6-trimethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can improve the sustainability of the process by reducing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4,6-trimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Phenolic derivatives with different functional groups.
Scientific Research Applications
Acetic acid;2,4,6-trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,4,6-trimethoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate the activity of enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxyphenol: Shares the same phenolic structure but lacks the acetic acid moiety.
Acetic Acid: A simple carboxylic acid without the phenolic structure.
2,4,6-Trimethylphenol: Similar phenolic structure but with methyl groups instead of methoxy groups.
Uniqueness
Acetic acid;2,4,6-trimethoxyphenol is unique due to the combination of the acidic and phenolic properties, which enhances its reactivity and potential applications. The presence of methoxy groups also increases its solubility in organic solvents, making it more versatile in various chemical processes.
Properties
CAS No. |
30225-90-2 |
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Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
acetic acid;2,4,6-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4.C2H4O2/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI Key |
BKBIMROPWPCZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
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